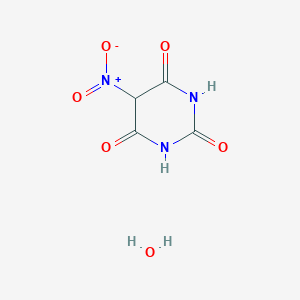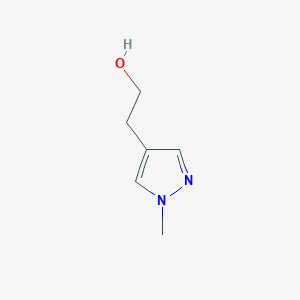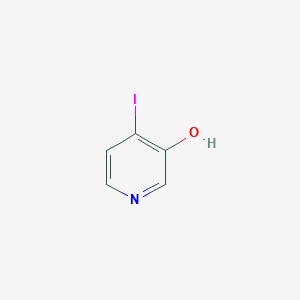
4-Azidophenacyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Azidophenacyl fluoride (APF) is a chemical compound that has gained attention in the scientific community due to its unique properties. It is a versatile compound that has been used in various fields, including biochemistry, pharmacology, and materials science.
Mechanism of Action
4-Azidophenacyl fluoride works by selectively labeling proteins and peptides that contain a nucleophilic amino acid residue such as cysteine, serine, or threonine. The azide group in 4-Azidophenacyl fluoride reacts with the nucleophilic amino acid residue, forming a covalent bond. This covalent bond allows for the selective labeling of the protein or peptide of interest.
Biochemical and Physiological Effects
4-Azidophenacyl fluoride has been shown to have minimal biochemical and physiological effects. It is not toxic to cells or tissues at the concentrations used in scientific research. However, it is important to note that 4-Azidophenacyl fluoride should be handled with care as it is a hazardous compound.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-Azidophenacyl fluoride in lab experiments is its ability to selectively label proteins and peptides. This allows for the study of specific proteins or peptides in complex biological systems. Additionally, 4-Azidophenacyl fluoride is easy to synthesize and has a long shelf life.
The main limitation of using 4-Azidophenacyl fluoride in lab experiments is its selectivity. 4-Azidophenacyl fluoride only labels proteins and peptides that contain a nucleophilic amino acid residue, which limits its applicability. Additionally, 4-Azidophenacyl fluoride labeling can interfere with protein function, which can affect the results of experiments.
Future Directions
There are several future directions for the use of 4-Azidophenacyl fluoride in scientific research. One direction is the development of new labeling strategies that overcome the limitations of 4-Azidophenacyl fluoride. Another direction is the use of 4-Azidophenacyl fluoride in the study of protein dynamics and interactions in living cells. Finally, the use of 4-Azidophenacyl fluoride in the development of new materials and drug delivery systems is an area of active research.
Conclusion
In conclusion, 4-Azidophenacyl fluoride is a versatile compound that has been used in various fields of scientific research. Its ability to selectively label proteins and peptides has made it a valuable tool for studying specific proteins or peptides in complex biological systems. While there are limitations to its use, the future directions for the use of 4-Azidophenacyl fluoride in scientific research are promising.
Synthesis Methods
The synthesis of 4-Azidophenacyl fluoride involves the reaction of phenacyl bromide with sodium azide in the presence of a solvent such as dimethylformamide. The reaction yields 4-Azidophenacyl fluoride as a white crystalline solid. The purity of the compound can be improved by recrystallization or column chromatography.
Scientific Research Applications
4-Azidophenacyl fluoride has been extensively used in scientific research due to its ability to selectively label proteins and peptides. It has been used in various fields, including biochemistry, pharmacology, and materials science. In biochemistry, 4-Azidophenacyl fluoride has been used to study protein-protein interactions, protein folding, and protein degradation. In pharmacology, 4-Azidophenacyl fluoride has been used to study drug metabolism and drug interactions. In materials science, 4-Azidophenacyl fluoride has been used to modify the surface of materials and to create new materials.
properties
CAS RN |
178273-73-9 |
|---|---|
Molecular Formula |
C8H6FN3O |
Molecular Weight |
178.15 g/mol |
IUPAC Name |
1-(4-azidophenyl)-2-(18F)fluoranylethanone |
InChI |
InChI=1S/C8H6FN3O/c9-5-8(13)6-1-3-7(4-2-6)11-12-10/h1-4H,5H2/i9-1 |
InChI Key |
QPSZWIXVNALMKA-RVRFMXCPSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)C[18F])N=[N+]=[N-] |
SMILES |
C1=CC(=CC=C1C(=O)CF)N=[N+]=[N-] |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CF)N=[N+]=[N-] |
Other CAS RN |
178273-73-9 |
synonyms |
4-azidophenacyl fluoride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(S)-6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide](/img/structure/B63090.png)
![3-Ethylfuro[2,3-c]pyridine](/img/structure/B63092.png)

![1-ethyl-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B63095.png)


![1,1'-{Propane-1,3-diylbis[(dimethylazaniumyl)propane-3,1-diyl]}bis{4-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]pyridin-1-ium} tetraiodide](/img/structure/B63105.png)
![9-(2-Fluorophenyl)-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B63106.png)
![Methyl difluoro{1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy}acetate](/img/structure/B63108.png)



